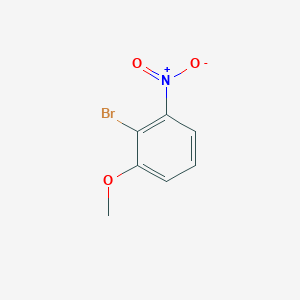

2-Bromo-3-nitroanisole

Beschreibung

Overview of Anisole (B1667542) Derivatives in Organic Chemistry

Anisole, or methoxybenzene, is a basic aromatic ether that serves as a foundational structure for a wide array of derivatives. wikipedia.orgunipa.it These derivatives are characterized by the presence of a methoxy (B1213986) group (-OCH3) on a benzene (B151609) ring, which can be further modified with other functional groups. alfa-chemistry.com The methoxy group is known to be an ortho/para directing group in electrophilic aromatic substitution reactions, meaning it activates these positions on the ring, making them more susceptible to reaction. wikipedia.org

Anisole and its derivatives are integral to organic synthesis and have a broad spectrum of applications. alfa-chemistry.com They are used as precursors in the production of fragrances, pharmaceuticals, and agrochemicals. alfa-chemistry.comontosight.ai The versatility of the anisole scaffold allows for the synthesis of complex molecules with diverse biological activities. alfa-chemistry.com By introducing different substituents onto the anisole ring, chemists can fine-tune the electronic and steric properties of the molecule, leading to the development of new compounds with specific desired functions. alfa-chemistry.com

Significance of Bromine and Nitro Functional Groups in Aromatic Systems

The presence of both a bromine atom and a nitro group on an aromatic ring, as seen in 2-Bromo-3-nitroanisole, imparts distinct and powerful reactivity to the molecule. Aromatic compounds containing bromine are of considerable importance in synthetic chemistry. scirp.org Bromine can be introduced to provide specific properties to the final product or to act as a reactive handle for further chemical transformations, particularly in cross-coupling reactions catalyzed by palladium. scirp.org

The nitro group (-NO2) is a strong electron-withdrawing group. numberanalytics.com This property significantly influences the chemical and physical characteristics of the aromatic compound. numberanalytics.com It deactivates the aromatic ring towards electrophilic substitution reactions while activating it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. evitachem.comnumberanalytics.com Furthermore, the nitro group is a crucial functional group in the synthesis of many biologically active molecules, as it can be readily reduced to an amino group (-NH2). numberanalytics.com The combination of a bromine atom and a nitro group on an aromatic ring creates a versatile substrate for a range of chemical transformations.

Research Landscape of this compound as a Chemical Intermediate

This compound serves as a valuable chemical intermediate in organic synthesis. evitachem.com Its unique substitution pattern, with a bromine atom at the 2-position and a nitro group at the 3-position relative to the methoxy group, allows for selective chemical modifications.

The synthesis of this compound typically involves a multi-step process that begins with the nitration of anisole, followed by bromination. evitachem.com The nitration of anisole using a mixture of nitric acid and sulfuric acid primarily yields 3-nitroanisole (B147296). evitachem.com Subsequent bromination of 3-nitroanisole, often using bromine in the presence of a catalyst like iron(III) bromide, introduces the bromine atom at the ortho position to the nitro group, resulting in the formation of this compound. evitachem.com

This compound is a key starting material for synthesizing more complex molecules. For instance, it can be used in the synthesis of 2-Bromo-3-nitrophenol (B27434) through a reaction with boron tribromide. chemicalbook.com The bromine atom can also undergo nucleophilic aromatic substitution reactions, where it is replaced by various nucleophiles. evitachem.com Additionally, the nitro group can be reduced to an amine, opening up another avenue for further functionalization. evitachem.com These reactions highlight the utility of this compound as a versatile building block in the creation of a wide range of organic compounds for various research applications, including the development of new pharmaceuticals and materials. evitachem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFDURKFXBLIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590419 | |

| Record name | 2-Bromo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67853-37-6 | |

| Record name | 2-Bromo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Nitroanisole

Nitration and Bromination Strategies from Anisole (B1667542) Precursors

A primary and logical synthetic pathway to 2-bromo-3-nitroanisole begins with anisole. evitachem.com This approach involves a sequential process of nitration followed by bromination, leveraging the directing effects of the substituents on the aromatic ring. evitachem.com

Regioselective Nitration of Anisole to 3-Nitroanisole (B147296)

The initial step in this synthesis is the nitration of anisole. The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating, ortho-, para-directing group. Therefore, typical nitration conditions, such as a mixture of nitric acid and sulfuric acid, predominantly yield a mixture of 2-nitroanisole (B33030) and 4-nitroanisole. stackexchange.com Obtaining the 3-nitro (meta) isomer is less direct. The isomer distribution can be influenced by the choice of nitrating agent and reaction conditions. stackexchange.com While direct high-yield meta-nitration is challenging, separation of the minor 3-nitroanisole product from the isomer mixture is one possible, albeit inefficient, route. More commonly, achieving a meta-nitro substitution pattern involves starting with a precursor that directs meta, such as nitrobenzene, and introducing the other groups in subsequent steps. However, for the purpose of this outlined pathway starting from anisole, the formation of 3-nitroanisole is treated as a key, regioselective step requiring specific conditions or separation.

| Reactant | Typical Reagents | Predominant Products | Desired Minor Product |

| Anisole | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 2-Nitroanisole, 4-Nitroanisole | 3-Nitroanisole |

Subsequent Bromination of 3-Nitroanisole

With 3-nitroanisole as the substrate, the next step is electrophilic aromatic bromination. The regioselectivity of this step is determined by the combined directing effects of the two substituents already on the ring. The methoxy group directs incoming electrophiles to the ortho and para positions (C2, C4, C6), while the nitro group is a deactivating meta-director (to C5). The C2 position is ortho to the strongly activating methoxy group and meta to the nitro group, making it the most favorable site for bromination. chegg.com

A standard and effective method for the bromination of aromatic compounds is the use of molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). chegg.com The FeBr₃ catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring. rsc.org This reaction reliably places the bromine atom at the C2 position of 3-nitroanisole to yield the target compound. chegg.com

| Substrate | Reagent | Catalyst | Product |

| 3-Nitroanisole | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | This compound |

Due to the hazards associated with handling molecular bromine, alternative brominating agents are often preferred. nih.gov N-Bromosuccinimide (NBS) is a widely used solid reagent that serves as a source for electrophilic bromine and is safer to handle. organic-chemistry.org The bromination of 3-nitroanisole can be effectively carried out using NBS, often in a suitable solvent like chloroform (B151607) or carbon tetrachloride. nbinno.com Other systems for in situ generation of bromine, such as reacting sodium bromide with an oxidizing agent like hydrogen peroxide, also serve as viable alternatives. researchgate.netresearchgate.net

| Substrate | Reagent | Conditions | Product |

| 3-Nitroanisole | N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄) | This compound |

| 3-Nitroanisole | Sodium Bromide (NaBr), Hydrogen Peroxide (H₂O₂) | Acidic medium | This compound |

Exploration of Alternative Synthetic Routes

Multi-step Syntheses from Other Aromatic Precursors

An effective alternative strategy involves starting with a precursor where the desired substitution pattern is more easily established. For instance, a synthesis can begin with an appropriately substituted aniline (B41778) derivative. A Sandmeyer reaction provides a classic method for converting an amino group on an aromatic ring into a bromo substituent. chemicalbook.com

One such pathway could start with 2-amino-3-nitrophenol. The amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (like hydrobromic acid), which is then displaced by bromide using a copper(I) bromide catalyst to yield 2-bromo-3-nitrophenol (B27434). chemicalbook.com The final step would be the methylation of the phenolic hydroxyl group to a methoxy group to furnish the final product, this compound. This multi-step approach allows for precise control over the placement of the nitro and bromo groups. libretexts.orgchemicalbook.com

| Starting Material | Key Transformations | Intermediate | Final Product |

| 2-Amino-3-nitrophenol | 1. Diazotization (NaNO₂, HBr)2. Sandmeyer Reaction (CuBr) | 2-Bromo-3-nitrophenol | This compound |

| 3-Nitroaniline | 1. Diazotization2. Sandmeyer Reaction | 1-Bromo-3-nitrobenzene | This compound (via subsequent methoxylation) |

Comparative Analysis of Fundamental and Advanced Industrial-Scale Methodologies

The synthesis of this compound at an industrial scale primarily revolves around two fundamental approaches: direct bromination of 3-nitroanisole and a multi-step process involving diazotization. While both methods are capable of producing the target compound, they differ significantly in terms of efficiency, cost, and environmental impact.

Direct Bromination of 3-Nitroanisole: This is a common and straightforward approach for the synthesis of this compound. The reaction typically involves the electrophilic substitution of a bromine atom onto the aromatic ring of 3-nitroanisole.

A general reaction scheme is as follows: C₇H₇NO₃ + Br₂ → C₇H₆BrNO₃ + HBr

While this method is relatively simple in concept, its industrial application requires careful control of reaction conditions to achieve satisfactory yields and minimize the formation of isomeric byproducts. The yield for this direct bromination is typically in the range of 60-75%.

Diazotization Route: An alternative, though often more complex and costly, synthetic pathway involves the diazotization of a corresponding aniline derivative, followed by a Sandmeyer-type reaction to introduce the bromo group. This multi-step process can offer higher selectivity and may be preferred when high purity is a critical requirement.

Advanced industrial methodologies are increasingly focusing on process intensification and green chemistry principles. One such advancement is the implementation of continuous flow processes . These systems offer significant advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher throughput and automation. While specific industrial-scale data for the continuous flow synthesis of this compound is not widely published in open literature, the principles of microreactor technology are being actively explored to optimize nitration and bromination reactions in the synthesis of related aromatic compounds.

To provide a clearer comparison, the following table summarizes the key aspects of these methodologies:

| Methodology | Description | Advantages | Disadvantages | Typical Yield |

| Direct Bromination (Batch) | Electrophilic bromination of 3-nitroanisole using a brominating agent and a catalyst in a batch reactor. | Relatively simple and cost-effective. | Can produce isomeric impurities, requiring further purification. Moderate yields. | 60-75% |

| Diazotization Route (Batch) | A multi-step synthesis involving the formation of a diazonium salt from an amino precursor, followed by a Sandmeyer reaction. | High purity of the final product. Good for specific isomer synthesis. | More complex, involving multiple steps and potentially hazardous intermediates. Higher cost. | Variable, but can be high. |

| Continuous Flow Synthesis | The reaction is carried out in a continuously flowing stream in a microreactor or a flow reactor. | Enhanced safety, better process control, higher throughput, and potential for automation. | Higher initial investment in equipment. Requires specialized expertise. | Potentially >80% (projected) |

Optimization of Solvent and Catalyst Systems in Synthesis

The choice of solvent and catalyst is paramount in the synthesis of this compound, as these factors directly influence the reaction rate, yield, and selectivity. Optimization of these systems is a continuous area of research and development in the chemical industry.

Solvent Systems: The solvent plays a crucial role in dissolving the reactants, facilitating their interaction, and influencing the reaction pathway. In the bromination of 3-nitroanisole, a range of solvents can be employed, each with its own set of advantages and disadvantages.

Commonly used solvents include:

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often effective in dissolving the reactants and facilitating the bromination reaction. However, their use is increasingly being scrutinized due to environmental and health concerns.

Non-polar Solvents (e.g., Carbon Tetrachloride): Similar to halogenated solvents, these can be effective but also carry environmental risks.

Protic Solvents (e.g., Acetic Acid): Acetic acid can act as both a solvent and a catalyst in some bromination reactions.

"Green" Solvents: Research is ongoing into the use of more environmentally friendly solvents, such as ionic liquids or supercritical fluids, to reduce the environmental footprint of the synthesis.

The optimization of the solvent system often involves a trade-off between reaction efficiency, cost, and environmental impact. The following table provides a comparative overview of different solvent systems.

| Solvent System | Key Characteristics | Impact on Reaction | Considerations |

| Dichloromethane | Good solubility for reactants. | Facilitates efficient bromination. | Environmental and health concerns. |

| Chloroform | Similar to dichloromethane. | Effective for the reaction. | Environmental and health concerns. |

| Acetic Acid | Can act as a co-catalyst. | Can influence reaction rate and selectivity. | Corrosive nature. |

| Ionic Liquids | Low vapor pressure, recyclable. | Can lead to "green" and efficient processes. | Higher cost and potential toxicity issues. |

Catalyst Systems: The catalyst is essential for activating the brominating agent and directing the regioselectivity of the reaction. For the synthesis of this compound, Lewis acid catalysts are commonly employed.

Key catalysts include:

Iron (III) Bromide (FeBr₃): A classic and effective Lewis acid catalyst for electrophilic aromatic bromination.

Aluminum Chloride (AlCl₃): Another powerful Lewis acid catalyst, though it can sometimes lead to over-bromination or isomerization.

Iodine (I₂): Can be used as a catalyst, often in conjunction with a brominating agent like N-bromosuccinimide (NBS).

The optimization of the catalyst system involves selecting a catalyst that provides the desired level of activity and selectivity while minimizing side reactions and being cost-effective for industrial-scale production. The table below outlines the characteristics of different catalyst systems.

| Catalyst System | Type | Role in Reaction | Key Considerations |

| Iron (III) Bromide (FeBr₃) | Lewis Acid | Activates the bromine molecule for electrophilic attack. | Standard and effective, but moisture sensitive. |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Stronger Lewis acid, can enhance reaction rate. | Can lead to side reactions if not carefully controlled. |

| Iodine (I₂) / NBS | Halogen | In-situ generation of a more reactive brominating species. | Milder conditions, but may be less cost-effective for large scale. |

Reaction Mechanisms and Reactivity of 2 Bromo 3 Nitroanisole

Mechanistic Investigations of Electrophilic and Nucleophilic Processes

The presence of both a bromine atom and a nitro group on the anisole (B1667542) ring creates a unique electronic environment that dictates its reaction pathways.

The nitro group (NO₂) is a potent electron-withdrawing group. georganics.sk Its presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the benzene (B151609) ring. georganics.sk Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack, thereby facilitating nucleophilic aromatic substitution (SNAr) reactions. evitachem.comgeorganics.sk The strong electron-withdrawing nature of the nitro group is a key factor in activating the molecule for such transformations. youtube.com

The bromine atom, a halogen, also acts as an electron-withdrawing group through its inductive effect, further deactivating the ring towards electrophilic attack. However, it can also donate electron density to the ring through resonance. In the context of nucleophilic aromatic substitution, the bromine atom serves as a good leaving group, a crucial characteristic for the progress of SNAr reactions. evitachem.com The position of the bromine atom relative to the nitro group influences the regioselectivity of these substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of the reactivity of 2-Bromo-3-nitroanisole, enabling the introduction of a wide array of functional groups.

The bromine atom in this compound can be readily displaced by a variety of nucleophiles. evitachem.com Common nucleophiles used in these reactions include amines and alkoxides. evitachem.comvulcanchem.com For instance, reaction with amines leads to the formation of N-substituted 3-nitroanilines, while treatment with alkoxides, such as sodium methoxide, yields the corresponding substituted anisole derivatives. vulcanchem.com These reactions typically require suitable conditions, which may include elevated temperatures. vulcanchem.com The general mechanism for SNAr reactions involves the initial attack of the nucleophile on the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nitro group. youtube.comtestbook.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Amine (R-NH₂) | N-substituted 2-amino-3-nitroanisole |

| This compound | Alkoxide (R-O⁻) | 2-Alkoxy-3-nitroanisole |

Reduction Reactions of the Nitro Group

The nitro group in this compound can be chemically reduced to an amino group (NH₂). This transformation is a common and important reaction in organic synthesis as it provides a pathway to aromatic amines, which are valuable precursors for many other compounds. evitachem.coma2bchem.com A variety of reducing agents can be employed for this purpose. A common method involves catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). evitachem.com Other reducing systems, like tin(II) chloride in hydrochloric acid, can also be effective. The reduction of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, as the amino group is a strong electron-donating group, making the ring more susceptible to electrophilic attack. libretexts.org

| Reducing Agent | Typical Conditions |

|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst |

| SnCl₂/HCl | Tin(II) chloride in hydrochloric acid |

Catalytic Hydrogenation to Amines (e.g., Palladium Catalysts)

Catalytic hydrogenation is a fundamental method for the reduction of the nitro group in this compound to an amine. Palladium-based catalysts are frequently employed for this transformation due to their high efficiency and selectivity. researchgate.netiitm.ac.in The reaction typically involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), to facilitate the reduction. researchgate.netkoreascience.kr

The general process of catalytic hydrogenation of a nitroarene to an aniline (B41778) derivative involves a series of reduction steps. acs.org The nitro group is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the corresponding amine. acs.org Palladium catalysts are effective in promoting this entire sequence under relatively mild conditions. researchgate.netiitm.ac.in The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to ensure complete conversion and high yields of the desired 2-bromo-3-aminoanisole. koreascience.kr

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | General Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room temperature to moderate heat, atmospheric to moderate pressure |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Ethanol, Acetic Acid | Room temperature, atmospheric pressure |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Elevated temperature and pressure |

Chemoselective Reduction Methods

In the context of a molecule like this compound, which contains multiple reducible functional groups, chemoselectivity is of paramount importance. The goal is often to reduce the nitro group while leaving the bromine atom intact for subsequent reactions. Various methods have been developed to achieve this selective transformation.

One effective approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal catalyst, such as iron(II) chloride (FeCl₂). researchgate.netd-nb.info This system has demonstrated high chemoselectivity for the reduction of nitro groups in the presence of other functionalities, including esters. researchgate.netd-nb.info The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net Another method utilizes iron powder with an acid, such as ammonium (B1175870) chloride, in a protic solvent. acs.org This classic Béchamp reduction and its modern variations are known for their ability to selectively reduce nitro groups without affecting aryl halides. unimi.it

Furthermore, catalytic transfer hydrogenation offers a milder alternative to using pressurized hydrogen gas. Reagents like triethoxysilane (B36694) in the presence of an iron catalyst can selectively reduce the nitro group. rsc.org The choice of the reducing agent and catalyst system is crucial for achieving high yields of the desired 2-bromo-3-aminoanisole while preserving the C-Br bond. kashanu.ac.ircdnsciencepub.com

Mechanistic Studies of Nitro Group Reduction

The reduction of a nitro group to an amine is a complex, multi-step process involving a series of intermediates. Mechanistic studies have elucidated the probable pathways for this transformation. acs.org The generally accepted mechanism, first proposed by Haber, suggests two potential routes: a direct pathway and a condensation pathway. unimi.it

In the direct pathway, the nitro group is reduced sequentially to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). acs.orgnih.gov This involves a total of six electrons and six protons.

The condensation pathway involves the reaction between the nitroso intermediate and the hydroxylamino intermediate to form an azoxy compound (-N(O)=N-). This species is then further reduced to an azo compound (-N=N-), a hydrazo compound (-NH-NH-), and finally cleaved to form two molecules of the corresponding amine. unimi.it

The predominant pathway can depend on the specific reducing agent and reaction conditions. For instance, catalytic hydrogenation over palladium is believed to primarily follow the direct pathway. acs.org In contrast, reductions using metals like iron may involve intermediates from both pathways. Understanding these mechanisms is crucial for controlling the reaction and avoiding the accumulation of undesired intermediates.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom in this compound serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Buchwald-Hartwig Cross-Coupling for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing aryl amines from aryl halides, such as this compound, and a wide range of amine nucleophiles. wikipedia.orgmychemblog.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. mychemblog.comwuxiapptec.com

The general mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. libretexts.orgmychemblog.com The amine then coordinates to the palladium center, and subsequent deprotonation by the base generates a palladium-amido complex. mychemblog.com Finally, reductive elimination from this complex yields the desired N-aryl amine product and regenerates the Pd(0) catalyst, completing the catalytic cycle. libretexts.orgmychemblog.com

Catalyst Systems and Ligand Effects

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalyst system, particularly the palladium source and the phosphine ligand. wuxiapptec.com Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various pre-formed palladium-ligand complexes. wuxiapptec.comacs.org

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. nih.gov Sterically hindered and electron-rich phosphine ligands are often the most effective. nih.gov These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. nih.gov Examples of widely used ligands include biarylphosphines like XPhos, SPhos, and RuPhos, which have been shown to have high catalytic activities for specific substrates. nih.gov The choice of ligand can significantly impact the reaction rate, yield, and substrate scope. nih.gov For instance, the steric and electronic properties of ligands like BrettPhos and RuPhos can determine which step of the catalytic cycle is rate-limiting. nih.gov

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Typical Solvent |

|---|---|---|---|

| Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOtBu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane |

| Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

| [PdCl(allyl)]₂ | Josiphos-type ligands | LiHMDS | THF, Toluene |

Applications in Heterocycle Synthesis

The Buchwald-Hartwig amination is a valuable tool for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.comarkat-usa.org By using a bifunctional substrate that contains both an amine and another nucleophilic group, an intramolecular Buchwald-Hartwig reaction can be employed to construct a heterocyclic ring. Alternatively, an intermolecular coupling of an aryl halide with an amine-substituted heterocycle can be used to build more complex structures.

For example, the coupling of an aryl bromide with an amino-substituted pyridine (B92270) or pyrimidine (B1678525) can lead to the formation of N-arylheterocycles, which are common motifs in pharmaceuticals and agrochemicals. mychemblog.commdpi.com The reaction conditions, including the choice of catalyst, ligand, and base, can be tailored to accommodate the specific electronic and steric properties of the heterocyclic coupling partner. mdpi.comarkat-usa.org The versatility of the Buchwald-Hartwig amination makes it a key strategy in the synthesis of a wide array of functionalized heterocyclic systems. sigmaaldrich.comacsgcipr.org

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

Beyond the well-established Buchwald-Hartwig amination, this compound is a versatile substrate for other significant palladium-catalyzed cross-coupling reactions, including the Sonogashira and Suzuki-Miyaura couplings. These reactions are instrumental in forming carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules.

The general reactivity trend for aryl halides in these coupling reactions is typically I > Br ~ OTf > Cl. nih.gov The bromine atom of this compound provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. nih.gov

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. organic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that mitigate these stringent requirements. organic-chemistry.org The copper-free Sonogashira coupling is also a widely used variation that helps to prevent the undesirable dimerization of the alkyne. thalesnano.com

In the context of this compound, the Sonogashira coupling would involve the reaction of the aryl bromide with a terminal alkyne to form a 2-(alkynyl)-3-nitroanisole derivative. The general scheme for this transformation is presented below:

Scheme 1: General Sonogashira Coupling of this compound

This image is for illustrative purposes only and does not represent a specific, documented reaction.

While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in the provided search results, the reactivity of similar bromo-nitroaromatic compounds suggests its feasibility. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, along with a copper(I) salt like CuI and a base such as triethylamine, would be typical. libretexts.org The reaction conditions, including temperature and solvent, would be optimized to maximize the yield of the desired coupled product. thalesnano.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron reagent (typically a boronic acid or boronate ester) and an organic halide or triflate. mdpi.com This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov

For this compound, a Suzuki coupling would involve its reaction with a boronic acid in the presence of a palladium catalyst and a base to yield a 2-aryl-3-nitroanisole or related biaryl structure.

Scheme 2: General Suzuki-Miyaura Coupling of this compound

This image is for illustrative purposes only and does not represent a specific, documented reaction.

Research has demonstrated the successful application of Suzuki-Miyaura reactions to other bromo-nitroaromatic compounds. For instance, various aryl and heteroaryl boronic acids have been successfully coupled with substituted indazole and benzimidazole (B57391) chlorides under optimized conditions. nih.gov Effective catalyst systems often employ palladium sources like Pd₂(dba)₃ in combination with specialized phosphine ligands such as SPhos or XPhos, which have been shown to provide high yields. nih.gov The choice of base, such as K₃PO₄ or CsF, and solvent, like dioxane/water mixtures, is also crucial for the success of the coupling. mdpi.comnih.gov

The following table outlines representative conditions for Suzuki-Miyaura couplings of aryl bromides, which would be applicable to this compound.

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-(CF₃)₂C₆H₃Br | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | RT | 82 | nih.gov |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | RT | 74 | nih.gov |

| 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | RT | 91 | nih.gov |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 | nih.gov |

Functional Group Interconversions and Transformations

The functional groups of this compound, namely the nitro, bromo, and methoxy (B1213986) groups, can undergo a variety of chemical transformations, further highlighting its utility as a synthetic intermediate.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing access to 2-bromo-3-aminoanisole (2-bromo-m-anisidine). This transformation is a key step in the synthesis of various more complex molecules. A variety of reducing agents can be employed for this purpose. evitachem.com

For instance, reduction can be achieved using hydrazine (B178648) hydrate (B1144303) over a Raney nickel catalyst, which has been shown to be effective while avoiding undesirable debromination. oup.com Other common methods include catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. evitachem.com The resulting 2-bromo-3-aminoanisole can then serve as a precursor for further synthetic manipulations.

Table: Reduction of the Nitro Group in this compound and Related Compounds

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Hydrazine hydrate, Raney nickel W-2 | 2-Bromo-m-anisidine hydrochloride | Good yield | oup.com |

| Nitroarenes | H₂ gas, Pd/C or PtO₂ | Aminoarenes | Typically high | evitachem.com |

| Nitrobenzene | Pd(II)-polysalophen coated magnetite NPs, NaBH₄, H₂O | Aniline | 90% conversion | rsc.org |

Demethylation of the Methoxy Group

The methoxy group of this compound can be cleaved to yield the corresponding phenol (B47542), 2-bromo-3-nitrophenol (B27434). This demethylation is often accomplished using strong Lewis acids like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane. nih.govmdpi.com This reaction is particularly useful in the synthesis of halogenated phenazines and other complex heterocyclic systems where a free hydroxyl group is required for subsequent reactions or for the final target molecule's activity. nih.govmdpi.com For instance, in the synthesis of halogenated phenazine (B1670421) antibacterial agents, the 1-methoxyphenazine (B1209711) core, derived from precursors like this compound, is subjected to demethylation with BBr₃ to produce the corresponding 1-hydroxyphenazine (B607933). nih.gov

Care must be taken during certain reactions, such as bromination, as demethylation can sometimes occur as a side reaction, leading to the formation of 2-bromo-3-nitrophenol.

Derivatization and Synthetic Applications of 2 Bromo 3 Nitroanisole

Synthesis of Nitrogen Heterocycles

2-Bromo-3-nitroanisole is a key precursor in the synthesis of nitrogen-containing heterocyclic compounds, most notably phenazines.

Phenazine (B1670421) Core Synthesis via Reductive Cyclization

A significant application of this compound is in the synthesis of the phenazine core structure. mdpi.comnih.govresearchgate.net A common and efficient method involves a two-step process:

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction couples this compound with various anilines. nih.govresearchgate.net This step forms a nitroarene intermediate. nih.gov

Reductive Cyclization: The resulting intermediate undergoes a base-promoted reductive cyclization to form the 1-methoxyphenazine (B1209711) core. nih.govresearchgate.net Reagents such as sodium borohydride (B1222165) in the presence of a base like sodium ethoxide are often employed for this transformation. nih.gov

This modular approach allows for the synthesis of a diverse range of phenazine analogues by varying the aniline (B41778) coupling partner. nih.govnih.gov

Formation of Substituted Phenazines and their Analogues

The 1-methoxyphenazines synthesized from this compound can be further modified to create a variety of substituted phenazines. mdpi.comresearchgate.net A common subsequent reaction is demethylation, often achieved using boron tribromide (BBr₃), to yield 1-hydroxyphenazines. mdpi.comresearchgate.netnih.gov These can then undergo further functionalization, such as bromination with N-bromosuccinimide (NBS), to produce halogenated phenazine analogues. mdpi.comresearchgate.netnih.gov This strategic functionalization is crucial for exploring the structure-activity relationships of phenazine-based compounds. mdpi.com

| Precursor | Reagents | Product | Application |

| This compound, Aniline | 1. Pd catalyst (e.g., bis(dibenzylideneacetone)palladium(0)) 2. NaBH₄, NaOEt | 1-Methoxyphenazine | Intermediate for substituted phenazines |

| 1-Methoxyphenazine | BBr₃ | 1-Hydroxyphenazine (B607933) | Precursor for halogenated phenazines |

| 1-Hydroxyphenazine | NBS | Brominated 1-hydroxyphenazine | Potent antibacterial agents |

Preparation of Other Aromatic and Heteroaromatic Compounds

Beyond phenazines, this compound is a valuable precursor for other classes of aromatic and heteroaromatic compounds.

Synthesis of 2-Bromo-3-nitrophenol (B27434) via Demethylation

The methoxy (B1213986) group of this compound can be cleaved to afford 2-bromo-3-nitrophenol. chemicalbook.com This demethylation is a key transformation, providing access to a different set of building blocks for organic synthesis. a2bchem.com A widely used reagent for this purpose is boron tribromide (BBr₃) in a suitable solvent like dichloromethane. chemicalbook.com The reaction is typically performed at low temperatures and then allowed to warm to room temperature. chemicalbook.com This process yields 2-bromo-3-nitrophenol in high purity after purification. chemicalbook.com This phenol (B47542) derivative is a valuable intermediate for the synthesis of more complex molecules. a2bchem.com

Synthesis of Substituted Anilines and Phenols

The nitro group in this compound and its derivatives can be reduced to an amino group, leading to the formation of substituted anilines. evitachem.com This reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid. For example, the reduction of this compound yields 2-bromo-3-aminoanisole. evitachem.com

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution reactions with various nucleophiles like amines or alkoxides, expanding the range of accessible substituted phenols and anilines. evitachem.com

| Starting Material | Reaction | Product |

| This compound | Demethylation (e.g., BBr₃) | 2-Bromo-3-nitrophenol |

| This compound | Reduction of nitro group | 2-Bromo-3-aminoanisole |

| This compound | Nucleophilic aromatic substitution | Various substituted anisoles |

Role as a Building Block in Complex Molecular Architectures

The reactivity of both the bromine and nitro groups, along with the methoxy functionality, makes this compound a strategic building block in the construction of complex molecular architectures. cymitquimica.com It serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. evitachem.com For instance, it has been used in the synthesis of precursors for carbazoles, another important class of nitrogen-containing heterocycles. amazonaws.com The ability to selectively manipulate its functional groups allows for its incorporation into multi-step synthetic sequences leading to complex target molecules. acs.org

Exploration of Structure-Activity Relationships (SAR) through Derivatization

The strategic derivatization of this compound has proven to be a cornerstone in the exploration of structure-activity relationships (SAR), particularly in the development of novel antibacterial agents. By serving as a versatile starting material, this compound enables the systematic modification of a core scaffold, allowing researchers to dissect the impact of various functional groups on biological potency. This approach has been notably successful in the synthesis of halogenated phenazine (HP) derivatives, leading to the identification of compounds with significant antibacterial and biofilm-eradicating properties.

A key synthetic strategy involves a modular Buchwald-Hartwig cross-coupling reaction between this compound and a diverse range of anilines. nih.govmdpi.comresearchgate.net This initial step is typically followed by a reductive cyclization to construct the fundamental phenazine nucleus. nih.govmdpi.com Subsequent transformations, such as demethylation of the methoxy group to a hydroxyl group and selective bromination, further expand the chemical diversity of the resulting phenazine library. nih.govmdpi.com This systematic approach allows for the introduction of various substituents at different positions of the phenazine scaffold, providing a robust platform for comprehensive SAR studies.

The primary goal of these derivatization efforts has been to elucidate the relationship between the chemical structure of the phenazine analogues and their antibacterial efficacy, often measured by the Minimum Inhibitory Concentration (MIC) against various bacterial strains. mdpi.comgoogle.com Research has demonstrated that substitutions at the 3-position of the phenazine scaffold can dramatically influence the antibacterial profile of these compounds. nih.gov

Detailed SAR investigations have revealed critical insights into the features that govern the potency of these synthetic phenazines. For instance, the presence and position of halogen atoms, particularly bromine, on the phenazine core have been shown to be significant for activity. nih.govnih.gov The derivatization of the 1-hydroxyphenazine scaffold, obtained from the this compound-derived 1-methoxyphenazine, has led to the discovery of analogues with potent activity against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govgoogle.com

The findings from these SAR studies are instrumental in guiding the rational design of next-generation antibacterial agents with improved efficacy and pharmacological profiles. The data generated from testing these systematically modified derivatives provide a clear map of the structural requirements for potent antibacterial action.

Research Findings on Halogenated Phenazine Derivatives

The following table summarizes the structure-activity relationship data for a selection of halogenated phenazine derivatives synthesized using this compound as a key precursor. The table highlights the structural modifications and their corresponding antibacterial activity against MRSA.

| Compound | Core Structure | Substituent at 3-position | Antibacterial Activity (MIC against MRSA) | Reference |

|---|---|---|---|---|

| HP-14 | 2,4-Dibromo-1-hydroxyphenazine | - | Potent | mdpi.com |

| Analogue 21 | Halogenated Phenazine | Chlorine | 0.30–0.78 µM | nih.gov |

| Subseries B Analogues | 2,4-Dibromo-3-chloro-1-hydroxyphenazine | Varies | 0.08–0.30 µM | nih.gov |

| HP 29 | Halogenated Phenazine | - | Active in vivo against S. aureus | google.com |

| HP 34 | Halogenated Phenazine | - | Active in biofilm eradication | google.com |

Computational and Theoretical Studies of 2 Bromo 3 Nitroanisole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-3-nitroanisole. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these computational studies.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method utilized to investigate the electronic properties and to determine the optimized molecular geometry of compounds like this compound. This approach is favored for its balance of accuracy and computational efficiency.

In typical DFT studies of substituted anisoles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed in conjunction with various basis sets, such as 6-31+G(d,p) or 6-311++G(d,p). niscpr.res.inresearchgate.nettandfonline.com These calculations are used to find the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. For instance, a study on the related compound 2-bromomethyl-4-nitroanisole utilized the B3LYP/6-31+G(d,p) level of theory for geometry optimization. niscpr.res.in Similar studies on other substituted anisoles, like p-(2-bromoethoxy) anisole (B1667542), have also successfully employed DFT with the B3LYP functional and the 6-311++G(d,p) basis set to elucidate its molecular structure. tandfonline.com

The electronic structure of this compound, including the distribution of electron density and the molecular electrostatic potential, can be effectively mapped using DFT. The molecular electrostatic potential surface, for example, helps in identifying the regions of the molecule that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Below is an illustrative table of optimized geometrical parameters for a molecule similar to this compound, as would be obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.895 | ||

| C-N | 1.470 | ||

| C-O | 1.360 | C-C-O | 120.5 |

| O-CH3 | 1.430 | C-O-CH3 | 117.8 |

| C-C (aromatic) | 1.390 - 1.405 | C-C-C (aromatic) | 119.0 - 121.0 |

| O-N-O | 124.5 | ||

| C-C-O-C |

Note: The data in this table is representative and based on typical values for similar substituted anisoles from computational studies.

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational ab initio approach used in the computational study of molecules. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are valuable for providing a qualitative understanding of electronic structure and are often used as a starting point for more advanced calculations.

In a computational investigation of 2-bromomethyl-4-nitroanisole, HF calculations with the 6-31+G(d,p) basis set were performed alongside DFT calculations to analyze the vibrational spectra of the molecule. niscpr.res.inresearchgate.net Such comparative studies help in assessing the performance of different theoretical levels. For this compound, HF calculations would provide insights into the molecular orbitals and their energies, contributing to a fundamental understanding of its electronic configuration.

Conformational Analysis and Stability Studies

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary points of rotation in this molecule are around the C-O bond of the methoxy (B1213986) group and potentially the C-Br bond.

The orientation of the methoxy group relative to the benzene (B151609) ring is a key conformational feature. Computational studies on substituted anisoles typically investigate the potential energy surface as a function of the dihedral angle between the methoxy group and the aromatic ring to identify the most stable conformer. For many anisole derivatives, a planar conformation, where the methyl group of the methoxy moiety lies in the plane of the benzene ring, is found to be the most stable due to favorable electronic interactions. The presence of bulky substituents, such as the bromo and nitro groups in this compound, can influence the preferred conformation due to steric hindrance.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this analysis.

HOMO-LUMO Energies and Gaps

The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO - EHOMO) are important descriptors of molecular reactivity and stability. A small HOMO-LUMO gap is indicative of a molecule that is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Computational studies on substituted nitroanisoles and bromoanisoles consistently show that the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups, along with the halogen (bromo) substituent, significantly influences the energies of the frontier orbitals. tandfonline.com For this compound, the HOMO is expected to be localized primarily on the anisole ring, particularly influenced by the electron-donating methoxy group, while the LUMO is likely to be concentrated around the electron-withdrawing nitro group.

A representative table of FMO energies for a similar compound, derived from DFT calculations, is presented below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.55 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: The data in this table is representative and based on typical values for similar substituted anisoles from computational studies.

Reactivity Predictions based on FMOs

The distribution and energies of the frontier molecular orbitals provide valuable predictions about the chemical reactivity of this compound. The HOMO, as the orbital containing the most available electrons, indicates the sites susceptible to electrophilic attack. Conversely, the LUMO, the lowest energy orbital capable of accepting electrons, points to the regions prone to nucleophilic attack.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a crucial theoretical tool used to visualize the three-dimensional charge distribution of a molecule. physchemres.org It provides insights into a molecule's reactivity by identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. physchemres.orginnovareacademics.in The MESP map is typically rendered on the molecule's electron density surface, where different colors correspond to varying electrostatic potential values.

In MESP analysis, regions of negative potential, often colored red, indicate an excess of electron density and are characteristic of electrophilic reactivity. Conversely, areas with positive potential, colored blue, signify electron deficiency and are the preferred sites for nucleophilic attack. nanoient.org Green or yellow areas represent regions of near-zero or intermediate potential.

For this compound, a theoretical MESP analysis would be expected to reveal specific charge localizations based on its functional groups.

Negative Potential: The highest negative potential is anticipated to be localized around the oxygen atoms of the nitro (NO₂) group due to their high electronegativity. This makes the nitro group a primary site for interaction with electrophiles. innovareacademics.in The oxygen atom of the methoxy (-OCH₃) group would also exhibit a region of negative potential.

Positive Potential: The hydrogen atoms of the aromatic ring are expected to be the most electropositive regions (blue), indicating them as potential sites for nucleophilic interactions. nanoient.org

Intermediate Potential: The carbon atoms of the benzene ring and the bromine atom would likely show intermediate potential, with their charge distribution influenced by the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the methoxy group. nanoient.org

This charge distribution map is fundamental in predicting the molecule's intermolecular interaction patterns and chemical reactivity. nanoient.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized, one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de This provides a clear, Lewis-structure-like picture of chemical bonding. wisc.edu NBO analysis is instrumental in quantitatively describing intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to molecular stability. faccts.deresearchgate.net

The analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. nanoient.org A higher E(2) value indicates a more significant interaction and greater charge delocalization. researchgate.net

Intramolecular charge transfer (ICT) and hyperconjugative interactions are key factors in determining the stability and electronic properties of a molecule. In this compound, NBO analysis would quantify these effects by identifying significant donor-acceptor orbital interactions.

Key interactions expected within the this compound structure include:

Lone Pair Delocalization: The oxygen atoms of the methoxy and nitro groups possess lone pairs (LP) that can delocalize into adjacent anti-bonding orbitals. For example, the delocalization from a lone pair of an oxygen atom to a π* anti-bonding orbital of the aromatic ring (LP(O) → π*(C-C)) would indicate resonance effects and contribute significantly to the molecule's stability.

π-Electron Delocalization: Interactions between the π bonding orbitals of the benzene ring and the π* anti-bonding orbitals (π → π*) are characteristic of aromatic systems and indicate electron delocalization across the ring.

Hyperconjugation: The presence of the methoxy group allows for hyperconjugative interactions, such as the delocalization of charge from σ bonds of the methyl group into empty orbitals of the ring.

The stabilization energies (E(2)) associated with these charge transfers provide a quantitative measure of their importance. The table below illustrates the format for presenting such NBO analysis findings, showing hypothetical interactions that would be investigated for this compound.

Illustrative NBO Analysis Data for this compound This table is an example of how data from an NBO analysis would be presented. Specific values require a dedicated computational study.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C1-C2) | π(C3-C4) | Value | π-electron delocalization |

| LP(O_methoxy) | σ(C_aryl-O) | Value | Lone pair delocalization |

| LP(O_nitro) | π(N-O) | Value | Resonance within nitro group |

| σ(C_aryl-Br) | σ(C_aryl-C_aryl) | Value | Hyperconjugation |

Spectroscopic Characterization (Theoretical and Experimental Correlation)

A powerful approach in modern chemical analysis involves the combination of experimental spectroscopy with theoretical calculations, typically performed using Density Functional Theory (DFT). scholarsportal.info By computing theoretical spectra and comparing them to experimental data, a more accurate and detailed assignment of vibrational and NMR signals can be achieved. nanoient.org

For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring, asymmetric and symmetric stretching of the NO₂ group, C-O-C stretching of the anisole moiety, and C-Br stretching. The table below presents the expected frequency ranges for these key functional groups.

Table of Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2980-2850 |

| NO₂ | Asymmetric Stretching | 1570-1500 researchgate.net |

| NO₂ | Symmetric Stretching | 1370-1320 researchgate.net |

| Aromatic C=C | Stretching | 1625-1400 |

| C-O (Aryl-ether) | Asymmetric Stretching | 1275-1200 |

| C-Br | Stretching | 680-515 |

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). nanoient.orgresearchgate.net Comparing the calculated ¹H and ¹³C chemical shifts with experimental spectra aids in the unambiguous assignment of signals, especially for complex aromatic systems.

A computational study of this compound would involve optimizing its geometry and then performing GIAO calculations to predict the chemical shifts for each unique hydrogen and carbon atom. These theoretical values would then be correlated with experimental spectra recorded in a solvent like CDCl₃.

Illustrative Format for NMR Data Correlation of this compound This table shows the format for comparing theoretical and experimental NMR data. Values are placeholders pending experimental and computational analysis.

| Atom Position | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 | Value | Value | - | - |

| C2 | Value | Value | - | - |

| C3 | Value | Value | - | - |

| C4 | Value | Value | H4: Value | H4: Value |

| C5 | Value | Value | H5: Value | H5: Value |

| C6 | Value | Value | H6: Value | H6: Value |

| C_methyl | Value | Value | H_methyl: Value | H_methyl: Value |

Computational Chemistry for Reaction Pathway Elucidation

A documented reaction involving this compound is its demethylation to form 2-bromo-3-nitrophenol (B27434) using boron tribromide (BBr₃) in dichloromethane. chemicalbook.com This reaction proceeds by the cleavage of the aryl-methyl ether bond.

Quantum chemical calculations could be employed to elucidate this reaction pathway by:

Modeling Reactants and Products: Optimizing the geometries of the reactant (this compound and BBr₃) and the product (2-bromo-3-nitrophenol).

Locating the Transition State: Identifying the transition state structure for the cleavage of the O-CH₃ bond. This would likely involve the coordination of the Lewis acid BBr₃ to the methoxy oxygen atom.

Calculating Activation Energy: Determining the energy barrier (activation energy) for the reaction, which provides information about the reaction rate.

Mapping the Reaction Coordinate: Calculating the potential energy surface along the reaction coordinate to visualize the entire transformation from reactant to product.

Such studies would clarify the precise mechanism, whether it proceeds through a direct SN2-type displacement on the methyl group or involves other intermediates, providing a comprehensive understanding of the molecule's reactivity. researchgate.net

Advanced Research Avenues and Future Directions

Catalytic Applications in Organic Transformations

2-Bromo-3-nitroanisole serves as a valuable precursor in a variety of catalytic organic transformations, primarily leveraging the reactivity of its bromine and nitro functional groups. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution, making it a versatile intermediate. evitachem.com

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond readily participates in reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. This has been utilized in the synthesis of complex biaryl structures. For instance, the Suzuki-Miyaura coupling of this compound with various boronic acids, catalyzed by palladium complexes, is a key step in creating substituted biphenyl (B1667301) compounds. researchgate.netmdpi.com

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction where this compound is employed to form carbon-nitrogen bonds. alfa-chemistry.com This reaction is instrumental in synthesizing N-aryl compounds, which are significant in medicinal chemistry and materials science. nih.govacs.org For example, the coupling of this compound with various primary and secondary amines, facilitated by palladium catalysts with specialized phosphine (B1218219) ligands, leads to the formation of N-aryl-2-nitroanilines. mdpi.com These products can then undergo further transformations, such as reductive cyclization, to generate heterocyclic structures like phenazines. mdpi.com

Furthermore, the Heck reaction, which forms carbon-carbon bonds between aryl halides and alkenes, represents another catalytic application. organic-chemistry.org While specific examples with this compound are less commonly detailed, the general utility of aryl bromides in this reaction suggests its potential for creating substituted stilbenes and other vinylated aromatic compounds. researchgate.netacs.org The reactivity of the C-Br bond in this compound makes it a suitable candidate for such transformations.

The nitro group itself can also be the site of catalytic transformation. Recent advancements have demonstrated the ability to use nitroarenes as coupling partners in denitrative cross-coupling reactions, offering an alternative to traditional aryl halides. acs.org This opens up new possibilities for the catalytic functionalization of this compound, where the nitro group is replaced directly.

Development of Novel Synthetic Methodologies

Traditional synthesis of this compound typically involves the nitration of anisole (B1667542) followed by bromination of the resulting 3-nitroanisole (B147296). evitachem.com However, research continues to focus on developing more efficient, selective, and scalable synthetic routes.

One area of development involves improving the initial nitration and bromination steps. Classical methods often use harsh reagents and can lead to mixtures of isomers. evitachem.com Novel methodologies aim to overcome these limitations through the use of milder reagents and more selective catalysts.

Beyond the classical approach, new synthetic strategies are being explored. For example, methodologies that involve the rearrangement of precursor molecules could offer alternative pathways. Research into novel synthetic methods for related compounds, such as dibenzo[b,e] nih.govdiazepines, has highlighted the potential for discovering unexpected and more efficient routes through the investigation of reaction byproducts and intermediates. jocpr.com

Furthermore, the development of synthetic methods for related bromo-nitroaromatic compounds can provide insights. For instance, methods for preparing 2,5-dibromophenol (B1293422) from related precursors involve diazotization and subsequent bromination, which could potentially be adapted for the synthesis of this compound derivatives. google.com

The functionalization of the this compound core is also a key area of research. For instance, the demethylation of this compound to 2-bromo-3-nitrophenol (B27434) using reagents like boron tribromide provides a high-yield route to a valuable derivative that can be further modified. chemicalbook.com

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis holds significant promise for improving efficiency, safety, and scalability. Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.com

The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow systems. For example, nitration and bromination reactions, which can be exothermic and require careful temperature control, can be performed more safely and efficiently in a flow reactor. beilstein-journals.org The Open Reaction Database (ORD) is an initiative that supports the sharing of structured reaction data, including those from flow chemistry setups, which can accelerate the development of robust flow protocols for compounds like this compound.

Automated synthesis platforms can be used in conjunction with flow chemistry to rapidly screen reaction conditions and synthesize libraries of this compound derivatives. mdpi.com This high-throughput approach can accelerate the discovery of new compounds with desired properties for various applications. The synthesis of biologically relevant compound libraries has been successfully demonstrated using flow chemistry, highlighting the potential for applying this technology to this compound. mdpi.com

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for designing new derivatives of this compound with tailored electronic and steric properties, thereby tuning their reactivity for specific applications. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of molecules, providing insights into their reactivity. researchgate.netresearchgate.net

For instance, DFT studies can help in understanding the relative reactivity of the bromine and nitro groups in different chemical environments. By introducing various substituents onto the aromatic ring, the electron density at different positions can be modulated, influencing the susceptibility to nucleophilic or electrophilic attack. This allows for the in-silico design of derivatives with enhanced reactivity or selectivity in specific transformations.

Quantum chemical investigations, including the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can predict the electronic properties and reactivity of designed derivatives. researchgate.netkoyauniversity.org This information is crucial for anticipating the outcomes of reactions and for designing molecules with specific optical or electronic properties for materials science applications. ijcce.ac.ir

Furthermore, computational methods can be employed to study the reaction mechanisms of catalytic processes involving this compound. mdpi.com This can aid in the rational design of more efficient catalysts and the optimization of reaction conditions. Theoretical studies on related compounds have demonstrated the utility of these approaches in understanding and predicting chemical behavior. mdpi.com

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly being applied to the synthesis and reactions of this compound to minimize environmental impact and improve safety. innovareacademics.in This involves the use of less hazardous reagents, renewable starting materials, and more energy-efficient processes.

In the synthesis of this compound, green approaches focus on replacing traditional harsh reagents. For example, alternative brominating agents that are less corrosive and toxic than molecular bromine are being explored. innovareacademics.in The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. innovareacademics.inpunagri.com Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce energy consumption. innovareacademics.in

In the catalytic applications of this compound, green chemistry principles are also relevant. The development of highly active and recyclable catalysts, such as palladium nanoparticles supported on materials like graphene, can reduce the amount of precious metal required and simplify product purification. researchgate.net The use of water as a solvent in coupling reactions is another important green approach. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-3-nitroanisole, and how can purity be validated?

- Synthesis : Common approaches involve sequential bromination and nitration of anisole derivatives. For example, bromination at the ortho position followed by nitration at the meta position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>97.0% by HLC). Cross-validate with thin-layer chromatography (TLC) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃), bromine substituent (deshielding effects), and nitro group position (meta to bromine) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 232.03 (C₇H₆BrNO₃) .

- IR : Key peaks include C-O (anisole, ~1250 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

Q. How should this compound be stored to ensure stability in long-term studies?

- Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and moisture absorption. Stability tests using thermogravimetric analysis (TGA) indicate decomposition above 120°C .

Q. What are the primary applications of this compound in organic synthesis?

- It serves as a precursor for Suzuki-Miyaura cross-coupling reactions (bromine as a leaving group) and nucleophilic aromatic substitution (nitro group activation). Applications include synthesizing pharmaceuticals and agrochemical intermediates .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Contradiction Analysis : If catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) yield inconsistent results, perform controlled experiments varying ligands, bases, and solvents. Use kinetic studies (e.g., GC-MS monitoring) to identify side reactions or catalyst poisoning .

- Validation : Compare yields and byproduct profiles with computational studies (DFT) to assess steric/electronic effects of substituents .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Directed Metallation : Use directing groups (e.g., methoxy) to position catalysts for selective C-H activation. For example, iridium complexes enable meta-functionalization despite steric hindrance from bromine .

- Protection/Deprotection : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by acetylation) to enable bromine substitution .

Q. How can computational chemistry predict the thermal stability and decomposition pathways of this compound?

- Molecular Dynamics (MD) Simulations : Model bond dissociation energies (BDEs) for Br-C and OCH₃-C bonds to predict fragmentation under heat stress.

- Thermal Analysis : Correlate TGA/DSC data with simulated degradation profiles to identify major decomposition products (e.g., NO₂ release at ~200°C) .

Q. What are the challenges in scaling up synthetic routes for this compound while maintaining green chemistry principles?

- Solvent Selection : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Catalyst Recycling : Develop immobilized Pd catalysts to minimize heavy metal waste .

Methodological Notes

- Data Contradictions : Cross-reference spectral libraries (NIST Chemistry WebBook) and replicate experiments under standardized conditions to resolve discrepancies in melting points or reactivity .

- Safety Protocols : Use fume hoods for nitration/bromination steps and adhere to OSHA guidelines for handling nitroaromatics (e.g., PPE, spill containment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.